1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene is a chemical compound known for its unique structure and reactivity. It is a derivative of hexachlorocyclopentadiene and is characterized by the presence of multiple chlorine atoms and a prop-2-yn-1-yl group attached to a bicyclo[2.2.1]hept-2-ene framework.
Preparation Methods
The synthesis of 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene typically involves the reaction between hexachlorocyclopentadiene and prop-2-ynyl bromide. This reaction proceeds via a Diels-Alder reaction, forming the adduct 1,2,3,4,7,7-hexachloronorborna-2,5-dien-5-ylmethyl bromide. Subsequent allylic rearrangement and further reactions yield the desired product .
Chemical Reactions Analysis
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated products.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive sites. The chlorine atoms and the prop-2-yn-1-yl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds such as:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a tetrabromophenyl group instead of a prop-2-yn-1-yl group, leading to different reactivity and applications.
1,2,3,4,7,7-Hexachloronorbornene: Lacks the prop-2-yn-1-yl group, resulting in different chemical properties and uses.
These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.
Properties
CAS No. |
75143-43-0 |
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Molecular Formula |
C10H6Cl6 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-prop-2-ynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H6Cl6/c1-2-3-5-4-8(13)6(11)7(12)9(5,14)10(8,15)16/h1,5H,3-4H2 |
InChI Key |
DEHJJTUYILCVRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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